N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide
Description
N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide is a complex organic compound that features a phenylhydrazine group attached to an oxadiazole ring, which is further linked to a formamide group
Properties
IUPAC Name |
N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c15-6-10-8-9(14-16-13-8)12-11-7-4-2-1-3-5-7/h1-6,11H,(H,12,14)(H,10,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKRVBVAOAXZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=NON=C2NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with an appropriate oxadiazole precursor under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in a solvent like ethanol. Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylhydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetone, and other polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide involves its interaction with specific molecular targets. The phenylhydrazine group can form hydrogen bonds with biological molecules, influencing their activity. The oxadiazole ring may interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(2-phenylhydrazinyl)phenol: Shares the phenylhydrazine group but differs in the rest of the structure.
Pyrrolidine derivatives: Contain a nitrogen heterocycle similar to the oxadiazole ring.
Diazine derivatives: Include compounds like pyrimidine and pyrazine, which have similar nitrogen-containing rings.
Uniqueness
N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide is unique due to its combination of a phenylhydrazine group with an oxadiazole ring and a formamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
